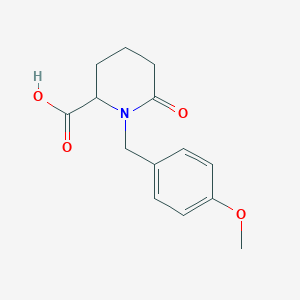
1-(4-Methoxybenzyl)-6-oxopiperidine-2-carboxylic acid
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-6-oxopiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Methoxybenzyl)-6-oxopiperidine-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 6-oxopiperidine-2-carboxylic acid derivatives with 4-methoxybenzyl halides. The reaction conditions often include the use of bases like sodium hydride or potassium carbonate in organic solvents such as DMF or DMSO. The yield and purity of the synthesized compound can be optimized through various purification techniques, including recrystallization and chromatography.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related piperidine derivatives. For instance, compounds with similar structural motifs have shown considerable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from <0.008 to 32 µg/mL . While specific data for this compound is limited, the structural similarity suggests potential effectiveness against bacterial strains.
Anticancer Activity
The anticancer potential of piperidine derivatives has been a focus of research. A study demonstrated that compounds containing piperidine rings exhibit selective cytotoxicity towards various cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival . The specific mechanisms of action for this compound remain to be elucidated but warrant further investigation.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic applications of this compound. For example, related compounds have been shown to inhibit angiotensin-converting enzyme (ACE) with I50 values indicating potent activity . Given the structural characteristics of this compound, it may exhibit similar enzyme inhibitory effects, which could be beneficial in treating hypertension and cardiovascular diseases.
Case Studies
Several case studies have explored the biological activities of compounds structurally related to this compound:
- Antimycobacterial Activity : A series of piperidinyl derivatives were tested against Mycobacterium tuberculosis, showing promising results with MIC values as low as 0.125 µg/mL . This indicates a potential avenue for exploring the efficacy of this compound against resistant strains.
- Cytotoxicity in Cancer Models : Research on structurally similar compounds revealed selective cytotoxic effects on breast and lung cancer cell lines, suggesting that further studies on this compound could uncover its potential as an anticancer agent .
Data Table: Biological Activities Comparison
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-6-oxopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-11-7-5-10(6-8-11)9-15-12(14(17)18)3-2-4-13(15)16/h5-8,12H,2-4,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSWBKQEUIDKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(CCCC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















